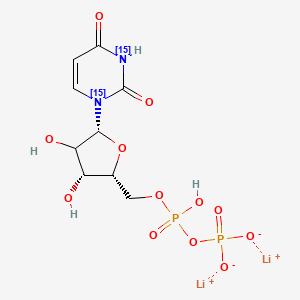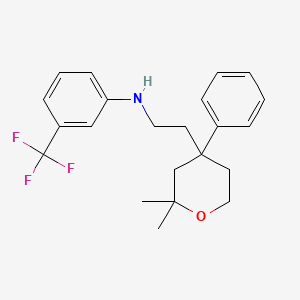
Icmt-IN-17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-17 is a small-molecule inhibitor of isoprenylcysteine carboxyl methyltransferase (ICMT), an enzyme involved in the post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. This compound has shown potential in inhibiting the activity of ICMT, making it a promising candidate for research in cancer therapy and other diseases where ICMT plays a crucial role .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Icmt-IN-17 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The synthetic route typically includes:
Formation of the core structure: This involves the construction of a tetrahydropyranyl derivative, which serves as the backbone of the molecule.
Functional group modifications: Various functional groups are introduced to enhance the inhibitory activity of the compound. .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in large batches, followed by purification and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
Icmt-IN-17 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often leading to the formation of new compounds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Icmt-IN-17 has a wide range of scientific research applications, including:
Inflammatory Diseases: Research has indicated that this compound can modulate inflammatory responses by affecting the activity of ICMT and its substrate proteins.
Neurodegenerative Diseases: Studies suggest that inhibiting ICMT with this compound may have therapeutic potential in treating neurodegenerative diseases by regulating protein prenylation.
Mecanismo De Acción
Icmt-IN-17 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the final step of post-translational modification of proteins, particularly those containing a C-terminal CAAX motif. By inhibiting ICMT, this compound prevents the proper localization and function of these proteins, leading to disrupted cellular signaling pathways. The primary molecular targets of this compound include oncogenic proteins like Ras, which play a crucial role in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds are similar to Icmt-IN-17 in terms of their inhibitory activity against ICMT. These include:
Cysmethynil: A prototypical ICMT inhibitor identified through high-throughput screening.
Indole-based ICMT inhibitors: Developed through optimization of cysmethynil to enhance potency and selectivity.
Uniqueness of this compound
This compound stands out due to its high inhibitory potency (IC50 = 0.38 μM) and its ability to effectively target ICMT in various cancer cell lines. Its unique chemical structure and functional group modifications contribute to its enhanced activity and specificity compared to other ICMT inhibitors .
Propiedades
Fórmula molecular |
C22H26F3NO |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C22H26F3NO/c1-20(2)16-21(12-14-27-20,17-7-4-3-5-8-17)11-13-26-19-10-6-9-18(15-19)22(23,24)25/h3-10,15,26H,11-14,16H2,1-2H3 |
Clave InChI |
KRCDEFBEGWTXIB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CCO1)(CCNC2=CC=CC(=C2)C(F)(F)F)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-carboxybenzoate](/img/structure/B12371343.png)
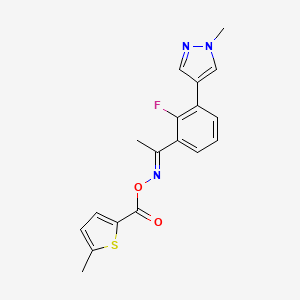
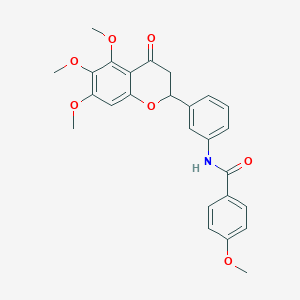
![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)
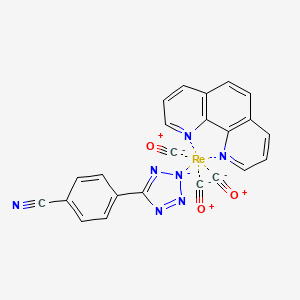
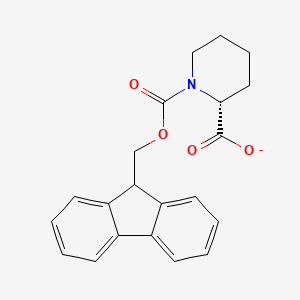
![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)
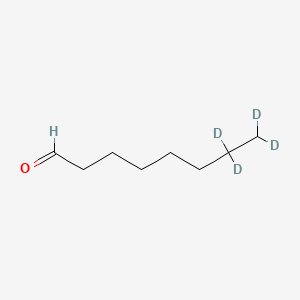
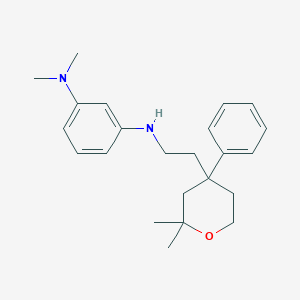
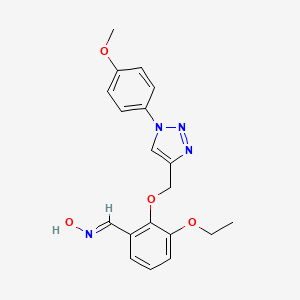
![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)
![[(Z)-hexadec-9-enyl] formate](/img/structure/B12371398.png)
![[4-[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B12371406.png)
